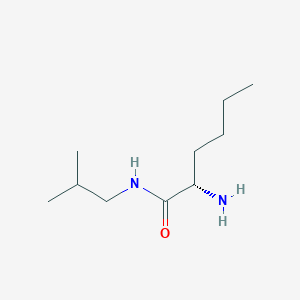
N-(2-Methylpropyl)-L-norleucinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-Methylpropyl)-L-norleucinamide is an organic compound that belongs to the class of amides It is derived from norleucine, an amino acid, and features a 2-methylpropyl group attached to the nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methylpropyl)-L-norleucinamide typically involves the reaction of L-norleucine with 2-methylpropylamine under specific conditions. The process may include the use of coupling agents such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process parameters, such as temperature, pressure, and solvent choice, are optimized to ensure high yield and purity of the final product. Purification steps, including crystallization or chromatography, are employed to isolate the compound from reaction by-products.
化学反应分析
Types of Reactions
N-(2-Methylpropyl)-L-norleucinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The amide group can participate in nucleophilic substitution reactions, where the nitrogen atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like hydroxylamine in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of hydroxamic acids or other substituted amides.
科学研究应用
N-(2-Methylpropyl)-L-norleucinamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its therapeutic potential in treating certain diseases.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
作用机制
The mechanism of action of N-(2-Methylpropyl)-L-norleucinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can affect various biochemical pathways, leading to changes in cellular functions.
相似化合物的比较
Similar Compounds
Isobutanol: An organic compound with a similar 2-methylpropyl group.
N-acetyl-leucine: A derivative of leucine with similar structural features.
Uniqueness
N-(2-Methylpropyl)-L-norleucinamide is unique due to its specific amide linkage and the presence of the 2-methylpropyl group. This structural configuration imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
属性
CAS 编号 |
847341-30-4 |
|---|---|
分子式 |
C10H22N2O |
分子量 |
186.29 g/mol |
IUPAC 名称 |
(2S)-2-amino-N-(2-methylpropyl)hexanamide |
InChI |
InChI=1S/C10H22N2O/c1-4-5-6-9(11)10(13)12-7-8(2)3/h8-9H,4-7,11H2,1-3H3,(H,12,13)/t9-/m0/s1 |
InChI 键 |
YALKGNZJJTVQJM-VIFPVBQESA-N |
手性 SMILES |
CCCC[C@@H](C(=O)NCC(C)C)N |
规范 SMILES |
CCCCC(C(=O)NCC(C)C)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



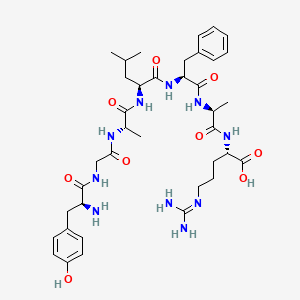
![N''-{[3-(2-Fluoroethyl)phenyl]methyl}guanidine](/img/structure/B12527565.png)
![3-(3-Chlorophenyl)-1-[3-(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B12527567.png)
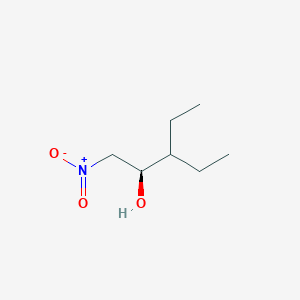
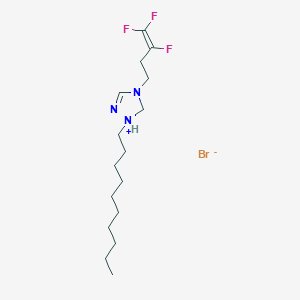
![[2-(3,5-Difluorophenyl)acetamido][(propan-2-yl)sulfanyl]acetic acid](/img/structure/B12527576.png)
![3-[(Cyclohexylideneamino)oxy]propanenitrile](/img/structure/B12527586.png)
![2H,3H-Oxeto[3,2-D]pyrrolo[1,2-A]azepine](/img/structure/B12527590.png)
![N-[4-(benzenesulfonamidomethyl)-4-ethyloctyl]benzenesulfonamide](/img/structure/B12527612.png)

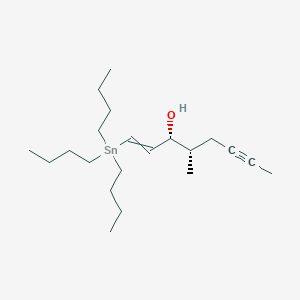
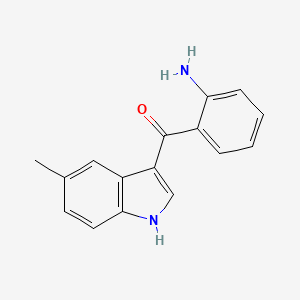
![N-{[(2S)-Pyrrolidin-2-yl]methyl}methanesulfonamide](/img/structure/B12527643.png)
